molecular formula C28H28BrNO6 B5214343 Propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5214343
M. Wt: 554.4 g/mol
InChI Key: KFHKMMHGGFDJBK-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzodioxoles, methoxyphenyl derivatives, and appropriate carboxylate esters. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Controlled heating to optimize reaction rates.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.

    Benzodioxole Derivatives: Compounds with the benzodioxole moiety.

    Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group.

Uniqueness

Propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Biological Activity

Propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C23H26BrN2O4
  • Molecular Weight : 440.37 g/mol
  • CAS Number : 151920-03-5

The presence of the bromobenzodioxole moiety is significant as it has been associated with various biological activities.

Mechanisms of Biological Activity

Research indicates that compounds containing the benzodioxole structure often exhibit diverse biological activities including:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways.
  • Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities.
  • Neuroprotective Effects : Some derivatives have been reported to protect neuronal cells from oxidative stress.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Induction of apoptosis via mitochondrial dysfunction
A375 (Melanoma)15.0Cell cycle arrest at G1/S phase
PC-3 (Prostate)20.0Inhibition of DNA synthesis

These findings suggest that the compound may act as a potent anticancer agent by disrupting mitochondrial function and affecting cell cycle regulation .

Antimicrobial Activity

The compound was evaluated against various bacterial strains using the agar diffusion method. Results indicated:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results underscore the potential use of this compound as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells highlighted its ability to induce apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming that treatment with the compound led to increased levels of cytochrome c release and activation of caspases .

Case Study 2: Neuroprotection

In another investigation, derivatives of this compound were tested for neuroprotective effects in models of oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels in neuronal cultures treated with the compound, suggesting its potential in treating neurodegenerative diseases .

Properties

IUPAC Name

propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28BrNO6/c1-14(2)36-28(32)25-15(3)30-21-9-17(16-5-7-18(33-4)8-6-16)10-22(31)27(21)26(25)19-11-23-24(12-20(19)29)35-13-34-23/h5-8,11-12,14,17,26,30H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHKMMHGGFDJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4Br)OCO5)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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